![molecular formula C18H20N6O2 B2489540 1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 923128-59-0](/img/structure/B2489540.png)

1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

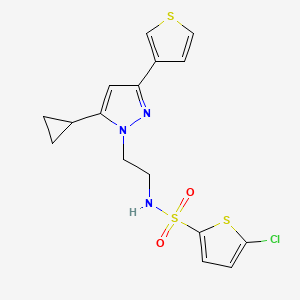

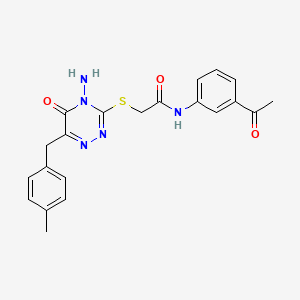

The synthesis of imidazo[2,1-f]purine-2,4-dione derivatives, including compounds similar to 1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, involves multi-step chemical reactions. These typically start from basic purine or imidazole derivatives and involve steps such as alkylation, amidation, and condensation reactions. Specific methods for synthesizing these derivatives have been reported, highlighting the versatility and complexity of synthetic routes for such heterocyclic compounds (Zagórska et al., 2009).

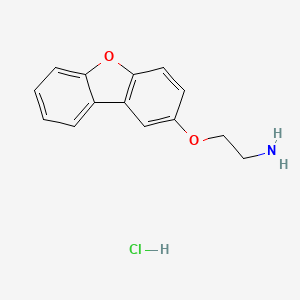

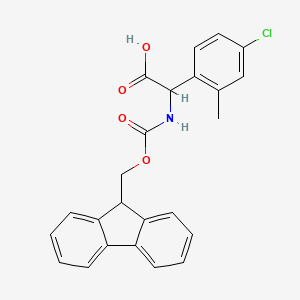

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine-2,4-dione derivatives is characterized by the presence of an imidazo-purine core, which contributes to the compound's unique chemical behavior and interaction with biological targets. Structural analyses, such as X-ray crystallography or NMR spectroscopy, provide insights into the conformation, stereochemistry, and electronic distribution within the molecule, influencing its reactivity and binding properties.

Chemical Reactions and Properties

Compounds in this class can undergo various chemical reactions, including hydrolytic ring-opening reactions and 1,3-dipolar cycloadditions, as observed in related mesoionic purinone analogs (Coburn & Taylor, 1982). These reactions are fundamental for further chemical modifications and the synthesis of complex derivatives with enhanced or desired biological activities.

Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structures

1,7-Dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione belongs to a class of compounds with potential biological activities, synthesized via specific chemical pathways. These compounds are structurally related to purines, a foundational structure for various biochemical molecules. The synthesis methods and molecular structures of related compounds have been explored to understand their chemical properties and potential biological applications.

For instance, the synthesis of mesoionic purinone analogs, which share a similar core structure with the compound , involves specific chemical reactions that yield compounds with unique tautomeric forms and the ability to undergo hydrolytic ring-opening reactions (Coburn & Taylor, 1982). Such structural insights are crucial for designing compounds with desired biological activities.

Biological Activities and Applications

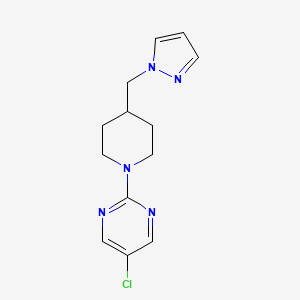

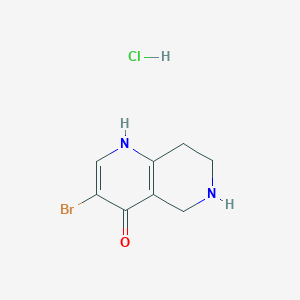

Compounds structurally related to 1,7-dimethyl-8-(2-(p-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione have been studied for their potential biological activities, including interactions with specific receptors and enzymes. For example, novel arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been synthesized and evaluated for their affinity towards serotoninergic and dopaminergic receptors. These compounds exhibited a spectrum of receptor activities and highlighted the importance of substituents at specific positions for receptor affinity and selectivity (Zagórska et al., 2015). Such receptor-targeting properties suggest potential applications in designing drugs for neurological disorders.

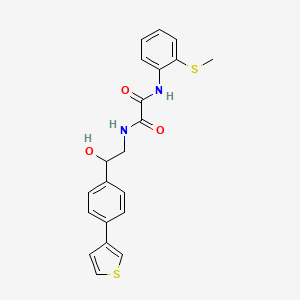

Furthermore, the cytotoxic activity of carboxamide derivatives of related structures against various cancer cell lines has been investigated, demonstrating potent cytotoxic effects in vitro (Deady et al., 2003). This indicates the potential use of these compounds in cancer research and therapy.

Eigenschaften

IUPAC Name |

4,7-dimethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N6O2/c1-11-4-6-13(7-5-11)19-8-9-23-12(2)10-24-14-15(20-17(23)24)22(3)18(26)21-16(14)25/h4-7,10,19H,8-9H2,1-3H3,(H,21,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJSNJVQNRCWCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NCCN2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,7-Dimethyl-6-[2-(4-methylanilino)ethyl]purino[7,8-a]imidazole-1,3-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-(2-phenyltriazol-4-yl)methanone](/img/structure/B2489457.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2489460.png)

![2-Butyl-3,4-dimethyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2489463.png)

![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2489464.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2489468.png)

![4-Octyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),5-trien-3-one](/img/structure/B2489474.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]oxolane-3-carboxamide](/img/structure/B2489475.png)